molecular formula C12H17NO4 B058335 (S)-2-Cbz-aminobutane-1,4-diol CAS No. 118219-23-1

(S)-2-Cbz-aminobutane-1,4-diol

Cat. No. B058335
CAS RN: 118219-23-1
M. Wt: 239.27 g/mol
InChI Key: UZEHYMIWBJBOPW-NSHDSACASA-N
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Description

"(S)-2-Cbz-aminobutane-1,4-diol" is a chemical compound related to the field of organic chemistry, particularly in the synthesis and characterization of amino acid derivatives and related molecules. Its study involves understanding its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of compounds related to "(S)-2-Cbz-aminobutane-1,4-diol" involves multiple steps, including protection and deprotection of functional groups, and stereoselective synthesis methods. For example, (2R,3S)-N-Boc-2-Amino-3-hydroxy-1-phenylbutane derivatives were synthesized through SN2 type substitution and oxidation processes (Kano et al., 1988).

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques like X-ray crystallography, as in the case of the tripeptide Cbz-[(1R,2S)-ACPC]3-OH, providing insights into the arrangement and bonding within the molecule (Davies et al., 2014).

Scientific Research Applications

Synthesis and Inhibition Studies

(S)-2-Cbz-aminobutane-1,4-diol is part of a class of compounds involved in synthesizing aminobutanoates, which are instrumental in studying the inhibition of gamma-aminobutyric acid aminotransferase (GABA-T). These synthesized compounds, including variants of 4-Amino-2-(substituted methyl)-2-butenoic acids, serve as potent competitive reversible inhibitors of GABA-T. Their synthesis and properties contribute significantly to mapping the active site of GABA-T and exploring its inhibition mechanisms, which is crucial in understanding and potentially treating diseases related to the GABAergic system, such as epilepsy and anxiety disorders (Silverman, Durkee, & Invergo, 1986).

Gene Delivery Systems

Another significant application of (S)-2-Cbz-aminobutane-1,4-diol derivatives is in the development of gene delivery systems. A specific copolymer synthesized from this compound, known as poly(amido amine), has shown promising results as a potent and non-toxic gene carrier. The study demonstrates that the copolymer synthesized with an optimal ratio of its components resulted in high transfection efficiency with minimal cytotoxicity, marking its potential in gene therapy applications (Young-Wook Won et al., 2016).

Asymmetric Synthesis and Stereochemical Studies

The compound is also involved in stereoselective synthesis, particularly in the creation of amino sugars and diols. This includes the pinacol cross-coupling of N-Cbz- or N-Boc-α-amino aldehydes with aliphatic aldehydes, leading to the production of syn,syn-3-Amino 1,2-diols. This method has been applied to synthesize amino sugars from N-Cb-L-aspartic acid, indicating its importance in the synthesis of complex organic compounds with specific stereochemical configurations (Konradi & Pedersen, 1990).

Mechanism of Action

This is typically used in the context of bioactive compounds and refers to how the compound interacts with biological systems .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. It could also include information on how to handle and store the compound safely .

Future Directions

This would involve a discussion of areas of future research. For example, if the compound has medicinal properties, future research might involve studying its efficacy in clinical trials or developing methods to synthesize it more efficiently .

properties

IUPAC Name

benzyl N-[(2S)-1,4-dihydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c14-7-6-11(8-15)13-12(16)17-9-10-4-2-1-3-5-10/h1-5,11,14-15H,6-9H2,(H,13,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEHYMIWBJBOPW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427447
Record name (S)-2-Cbz-aminobutane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Cbz-aminobutane-1,4-diol

CAS RN

118219-23-1
Record name (S)-2-Cbz-aminobutane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118219-23-1
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